molecular formula C9H10FN B584689 3-(4-Fluorophenyl)azetidine CAS No. 1203796-58-0

3-(4-Fluorophenyl)azetidine

Cat. No. B584689
M. Wt: 151.184
InChI Key: BGOBDSPEJCPSDK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)azetidine is a chemical compound with the empirical formula C9H11ClFN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A research paper reports a La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeded in high yields even in the presence of acid-sensitive and Lewis basic functional groups .


Molecular Structure Analysis

The molecular weight of 3-(4-Fluorophenyl)azetidine is 187.64 . The SMILES string representation is Cl.Fc1ccc(cc1)C2CNC2 . The InChI representation is 1S/C9H10FN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .


Chemical Reactions Analysis

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The reactivity of azetidines is driven by a considerable ring strain .


Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)azetidine is a solid substance . It has a molecular weight of 187.64 . The compound’s empirical formula is C9H11ClFN .

Scientific Research Applications

  • Synthesis of Medicinal Agents : Azetidine derivatives, including those related to 3-(4-Fluorophenyl)azetidine, are synthesized for their potential medicinal applications. They serve as important intermediates in the synthesis of various therapeutics (Nagavolu et al., 2017).

  • Cholesterol Absorption Inhibition : Specific azetidine compounds, such as 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone, have been identified as potent inhibitors of cholesterol absorption, which could be beneficial in managing cholesterol levels (Rosenblum et al., 1998).

  • Plant Physiology Research : Azetidine derivatives are used in plant physiology studies to investigate relationships between protein synthesis and ion transport (Pitman et al., 1977).

  • Fluorescence Microscopy : Azetidine rings incorporated into classic fluorophore structures have led to substantial increases in brightness and photostability, enhancing the capabilities of fluorescence microscopy (Grimm et al., 2017).

  • Anti-HIV Activities : Certain azetidine-containing compounds like 3'-fluoro-3'-deoxythymidine show anti-human immunodeficiency virus (HIV) potency, highlighting their potential as anti-AIDS compounds (Kong et al., 1992).

  • Antibacterial Agents : Azetidinylquinolones, which include azetidine substituents, have been synthesized and evaluated for their in vitro activity against various bacteria, showing potential as broad-spectrum antibacterial agents (Frigola et al., 1993).

  • Anticancer Research : Thiourea-azetidine hybrids have been designed, synthesized, and evaluated for their anticancer activity against various human cancer cell lines. They have shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), important in cancer therapy (Parmar et al., 2021).

  • Solvatochromic Properties : Azetidine derivatives have been incorporated into fluorescent dyes to enhance their solvatochromic properties, which are useful in creating environment-sensitive fluorescent sensors (Liu et al., 2017).

Safety And Hazards

The compound has been classified as Aquatic Chronic 3 . The hazard statements include H412 . The precautionary statements are P273 and P501 .

Future Directions

Azetidines are a prevalent structural motif found in various biologically active compounds . They have been used in organic synthesis and medicinal chemistry . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products . Therefore, the future directions of 3-(4-Fluorophenyl)azetidine could involve further exploration of its potential in medicinal chemistry and organic synthesis .

properties

IUPAC Name

3-(4-fluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOBDSPEJCPSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716928
Record name 3-(4-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)azetidine

CAS RN

1203796-58-0
Record name 3-(4-Fluorophenyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203796-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
M Das, A Weissenfluh, N Ly… - The Journal of Organic …, 2020 - ACS Publications
A synthesis of 3,3-diarylazetidines from N-Boc-3-aryl-3-azetidinols using Friedel–Crafts arylation conditions with AlCl 3 is described. A series of substituted diarylazetidines were readily …
Number of citations: 3 pubs.acs.org
M Woznicka, K Urbaniak, G Mloston, H Heimgartner - Heterocycles, 2006 - zora.uzh.ch
The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane (1a) with chlorodithio-formates (5) at room temperature yielded 3-chloro-3-phenylazetidine-1-carbodithioates (6). The same products …
Number of citations: 8 www.zora.uzh.ch
M Das - 2020 - scholarworks.uno.edu
SCP-1, a potent derivative of acetaminophen, exhibits significantly diminished hepatotoxicity and nephrotoxicity relative to acetaminophen and nitrate ester derivatives of acetaminophen…
Number of citations: 0 scholarworks.uno.edu
RG Gentles, M Ding, JA Bender… - Journal of Medicinal …, 2014 - ACS Publications
Described herein are structure–activity relationship studies that resulted in the optimization of the activity of members of a class of cyclopropyl-fused indolobenzazepine HCV NS5B …
Number of citations: 90 pubs.acs.org
A Thaxton - 2013 - scholarworks.uno.edu
Azetidine is a four-membered nitrogen-containing heterocyclic ring that has recently received a great deal of attention as a molecular scaffold for the design and preparation of …
Number of citations: 1 scholarworks.uno.edu
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. The protocol provides a convenient access to a variety of useful 3-…
Number of citations: 16 pubs.acs.org

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